

## **Mecoprop-P chemical structure and properties**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Mecoprop-P	
Cat. No.:	B095672	Get Quote

### **Mecoprop-P: A Comprehensive Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

### Introduction

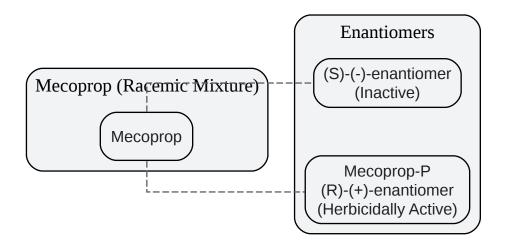
**Mecoprop-P**, the (R)-(+)-enantiomer of mecoprop, is a selective, systemic, post-emergence herbicide belonging to the phenoxyalkanoic acid class of chemicals.[1] It is widely used in agriculture and turf management to control broadleaf weeds.[1] The herbicidal activity of mecoprop is almost exclusively attributed to the (R)-(+)-enantiomer, **Mecoprop-P**, while the (S)-(-)-enantiomer is considered biologically inactive. This enantioselectivity has led to the development and use of enantiomerically pure or enriched formulations of **Mecoprop-P** to increase efficacy and reduce the environmental load of the inactive isomer.

**Mecoprop-P** functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2] This mimicry disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death in susceptible species.[2]

### **Chemical Structure and Properties**

**Mecoprop-P** is a chiral molecule due to the presence of an asymmetric carbon atom in the propanoic acid side chain. This gives rise to two enantiomers, the (R) and (S) forms.





Click to download full resolution via product page

Caption: Relationship between racemic Mecoprop and its constituent enantiomers.

**Chemical Identifiers** 

Identifier	Value
IUPAC Name	(2R)-2-(4-chloro-2-methylphenoxy)propanoic acid
CAS Number	16484-77-8
Molecular Formula	C10H11ClO3
Molecular Weight	214.65 g/mol
SMILES	CC1=C(C=CC(=C1)Cl)OINVALID-LINK C(=O)O
InChI	1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3, (H,12,13)/t7-/m1/s1

### **Physicochemical Properties**

The following table summarizes the key physicochemical properties of **Mecoprop-P**.

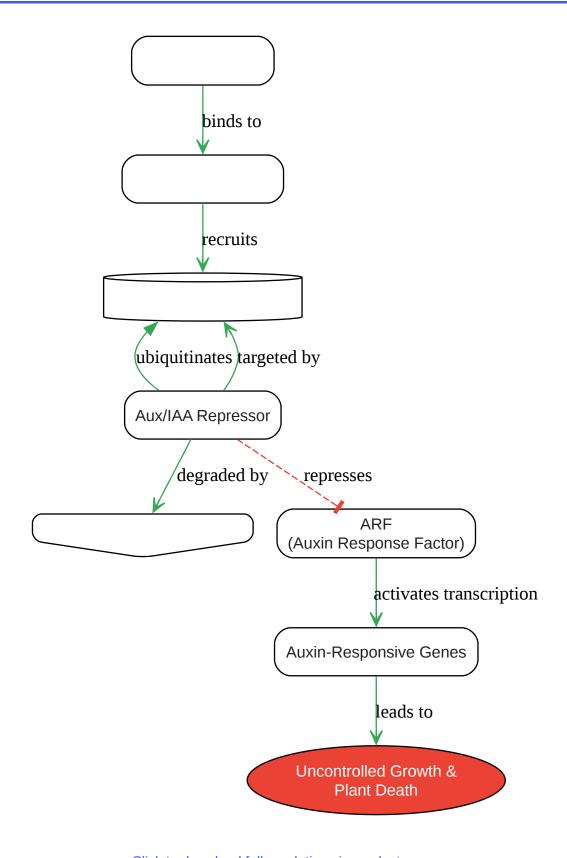


Property	Value	Reference(s)
Appearance	Colorless to brown crystalline powder/solid	[3]
Melting Point	94–95 °C	[4]
Boiling Point	Decomposes before boiling	[4]
Water Solubility	900 mg/L at 20 °C	[4]
Solubility in Organic Solvents (g/kg at 20°C)	Acetone: >1000, Ethanol: >1000, Diethyl ether: >1000	[4]
Vapor Pressure	0.0±0.8 mmHg at 25°C	[4]
рКа	3.7	[4]

### **Mechanism of Action: Synthetic Auxin Pathway**

**Mecoprop-P** acts as a synthetic mimic of the plant hormone auxin.[1] In susceptible plants, it binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[1] This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors by the 26S proteasome.[1][5] The removal of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes, leading to uncontrolled growth and, ultimately, plant death.[1][5]





Click to download full resolution via product page

Caption: **Mecoprop-P** signaling pathway in a susceptible plant cell.



# **Experimental Protocols Determination of Physicochemical Properties**

Standardized methodologies, such as those outlined by the Organisation for Economic Cooperation and Development (OECD), are crucial for ensuring the quality and comparability of data.

- Water Solubility (OECD Guideline 105): The flask method is suitable for substances with solubilities above 10<sup>-2</sup> g/L, such as **Mecoprop-P**.[6][7][8]
  - An excess amount of the test substance is added to a flask containing purified water.
  - The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[4]
  - The solution is then centrifuged or filtered to remove undissolved particles.
  - The concentration of Mecoprop-P in the clear aqueous phase is quantified using a validated analytical method like High-Performance Liquid Chromatography (HPLC).[4]
- Vapor Pressure (OECD Guideline 104): The static method is one of several approved techniques.[9][10][11]
  - A sample of the substance is placed in a temperature-controlled chamber.
  - The system is evacuated to remove air.
  - The pressure of the vapor in equilibrium with the substance is measured at a specific temperature using a pressure transducer.
  - Measurements are taken at a minimum of two different temperatures to establish the vapor pressure curve.[11]
- Dissociation Constant (pKa) (OECD Guideline 112): The titration method is a common approach for acidic compounds like Mecoprop-P.[12][13]
  - A known quantity of Mecoprop-P is dissolved in water.[4]

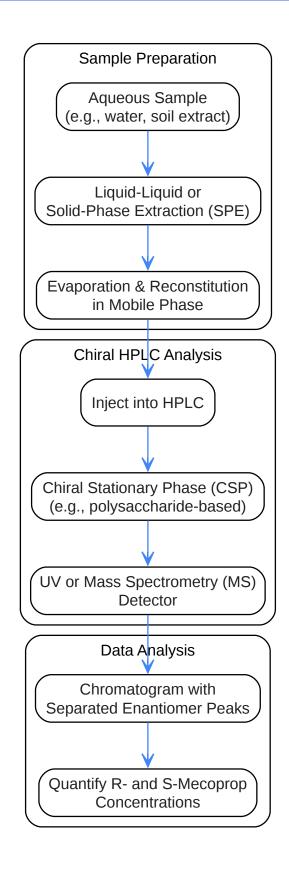


- The solution is titrated with a standardized solution of a strong base (e.g., NaOH).[4]
- The pH of the solution is monitored throughout the titration with a calibrated pH meter.[4]
- The pKa is determined from the titration curve, corresponding to the pH at which 50% of the acid has been neutralized.[4]

### **Enantioselective Analysis**

Distinguishing between the active (R)-enantiomer and the inactive (S)-enantiomer is critical. Chiral HPLC is the predominant technique for this purpose.





Click to download full resolution via product page

Caption: General workflow for the enantioselective analysis of Mecoprop.



Protocol: Chiral HPLC with UV Detection[14]

- Sample Preparation: For water samples, a pre-concentration step such as solid-phase extraction (SPE) may be necessary to achieve the required detection limits. The final extract is evaporated and reconstituted in the mobile phase.[14]
- Chromatographic Conditions:
  - Chiral Stationary Phase: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are effective for separating phenoxypropionic acid herbicides.[14]
  - Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a mixture of hexane, dichloromethane, ethanol, and an acidic modifier like trifluoroacetic acid (TFA) (e.g., 90:10:1:0.1 v/v/v/v).[14]
  - Flow Rate: 1.0 mL/min.[14]
  - Detection: UV detection at 280 nm.[14]
- Quantification: The concentrations of Mecoprop-P (R-enantiomer) and the S-enantiomer are determined by comparing their respective peak areas to those of certified reference standards.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. thegreenthumb20.wordpress.com [thegreenthumb20.wordpress.com]
- 3. Mecoprop-P-dimethylammonium [sitem.herts.ac.uk]
- 4. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]



- 5. academic.oup.com [academic.oup.com]
- 6. laboratuar.com [laboratuar.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... OECD
  Google ブックス [books.google.co.jp]
- 10. consilab.de [consilab.de]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Mecoprop-P chemical structure and properties].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095672#mecoprop-p-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com